mastoparan-A -

mastoparan-A

Catalog Number: EVT-245313
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mastoparan-A is a member of the class of mastopyrans that is a 14-amino acid polypeptide comprising isoleucyl, lysyl, tryptophyl, lysyl, alanyl, isoleucyl, leucyl, aspartyl, alanyl, valyl, lysyl, lysyl, valyl, and isoleucinamide residues coupled in sequence. It is the major active component of the venom of the hornet Vespa analis and causes degranulation of mast cells. It exhibits antimicrobial activity against both Gram-positive and -negative bacteria as well as haemolytic activity on chicken, human and sheep erythrocytes. It has a role as an antibacterial agent. It is a member of mastoparans and a peptidyl amide.
Mechanisms of Action and Cellular Signaling Pathways

G-Protein-Coupled Receptor (GPCR) Modulation and GTPase Activation

Structural Mimicry of GPCR Intracellular Loops

Mastoparan adopts an amphipathic α-helical conformation in lipid environments, structurally resembling the intracellular loops of activated GPCRs. This conformational mimicry enables direct interaction with heterotrimeric G proteins. The peptide's hydrophobic face embeds into membranes, while cationic residues (Lys⁴, Lys¹¹, Lys¹²) engage with Gα subunits, facilitating receptor-independent G-protein activation [4] [7]. Solid-state NMR studies confirm that mastoparan-X binds tightly to phospholipid bilayers with a tilt angle of 15–20°, optimizing its interface with Gα subunits [7].

Guanine Nucleotide Exchange Factor (GEF)-Like Activity on Gα Subunits

Mastoparan accelerates GTP-GDP exchange on Gα subunits by functioning as a catalytic scaffold. Biochemical assays demonstrate a 50-fold increase in GTPase turnover for Gi/o proteins compared to unstimulated conditions [3] [7]. Mastoparan preferentially activates Gi/o family proteins (EC₅₀ = 2–5 μM) over Gs due to complementary electrostatic interactions between its lysine-rich domain and the Giα-specific effector interface. This GEF-like activity depletes intracellular GTP pools and alters downstream signaling kinetics [3] [8].

Pertussis Toxin-Sensitive vs. Insensitive Signaling Cascades

Mastoparan-induced signaling bifurcates into pertussis toxin (PTX)-sensitive and insensitive pathways:

  • PTX-sensitive: Gi/o-mediated phospholipase Cβ (PLCβ) activation and subsequent inositol trisphosphate (IP₃) production are fully blocked by toxin pretreatment in pulmonary alveolar type 2 cells [3]
  • PTX-insensitive: Arachidonic acid release (EC₅₀ = 16 μM) and surfactant secretion persist post-PTX treatment, indicating Gi/o-independent pathways involving direct membrane perturbation or G₁₂/₁₃ activation [3] [4]. In β-adrenergic systems, mastoparan inhibits cAMP production independently of Gi by displacing Gαs from lipid rafts [4].

Table 1: Mastoparan's G-Protein Selectivity and Functional Outcomes

G-Protein SubtypeGEF ActivityPTX SensitivityPrimary Downstream Effects
Gi/o (αi, αo)High (EC₅₀ 2 μM)YesPLCβ activation, IP₃ production
GsModerateNoAdenylyl cyclase inhibition
Gq/11LowPartialCalcium mobilization
G12/13DetectedNoCytoskeletal reorganization

Membrane Interaction and Lytic Activity

Amphipathic α-Helix Formation in Lipid Bilayers

In aqueous solutions, mastoparan exists as a random coil but transitions to a stable α-helix (80–90% helicity) upon contact with lipid membranes. Circular dichroism spectroscopy reveals helix induction requires anionic phospholipids (e.g., phosphatidylserine), with kinetics dependent on lipid composition [1] [6]. The helix features a hydrophobic arc (Leu³, Ala⁶, Ala⁸, Leu⁹) and a cationic polar face (Lys⁴, Lys¹¹, Lys¹²), enabling simultaneous membrane insertion and electrostatic anchoring [5] [8].

Pore Formation Mechanisms and Membrane Permeabilization

Mastoparan forms toroidal pores (diameter ≈2 nm) via a multistep process:

  • Monomeric adsorption: Peptides orient parallel to membrane surface
  • Oligomerization: 4–6 monomers assemble into helical bundles
  • Membrane penetration: Hydrophobic residues embed into acyl core
  • Pore stabilization: Lysine residues hydrogen-bond with phospholipid heads [6].This mechanism causes graded permeabilization: low concentrations (≤10 μM) permit selective ion flux (Ca²⁺, K⁺), while higher doses (≥30 μM) enable ≥3 kDa solute leakage, correlating with hemolysis (HC₅₀ = 40 μM) [1] [8].

Lipid Vesicle Fusion and Mitochondrial Permeability Transition

Mastoparan induces non-bilayer lipid phases that facilitate membrane fusion. In vitro assays show 70% vesicle fusion within 5 minutes at 20 μM peptide concentration, driven by inverted hexagonal phase transitions [1]. In mitochondria, mastoparan triggers permeability transition pore (mPTP) opening by binding to cardiolipin, causing:

  • ΔΨm depolarization
  • Cytochrome c release (EC₅₀ = 7.9 μM)
  • Mitochondrial swelling (detectable at 10 μM) [2] [5].Synthetic analog mitoparan (INLKKLAKLXKKIL) enhances mitochondrial targeting by substituting alanines with lysines, increasing cytotoxicity 4-fold compared to native peptide [5].

Table 2: Structural Variants and Membrane Interactions

Structural FeatureFunctional RoleConsequence of Modification
N-terminal Ile¹Hydrophobic anchor↓ Membrane insertion if substituted
Lys⁴/Lys¹¹/Lys¹²Charge density↓ Pore stability if neutralized
Ala⁶/Ala⁸Helix flexibility↑ Rigidity reduces fusion capacity
C-terminal amidationCharge enhancement↑ Membrane binding affinity 2-fold

Intracellular Calcium Mobilization and Secretory Pathways

IP3-Mediated Calcium Release from Endoplasmic Reticulum

Mastoparan mobilizes intracellular Ca²⁺ through dual mechanisms:

  • G-protein-dependent: Gi/o activation stimulates PLCβ→IP₃→ER Ca²⁺ release (PTX-sensitive)
  • Direct pore formation: Extracellular Ca²⁺ influx via membrane defects (PTX-insensitive) [2] [3].In pulmonary artery endothelial cells, mastoparan (10–50 μg/ml) elevates cytosolic Ca²⁺ concentration ([Ca²⁺]i) dose-dependently. Calcium-free conditions abolish this effect, confirming extracellular Ca²⁺ dependency [1]. Mastoparan also depletes ER stores, inhibiting ATP-induced Ca²⁺ transients by >80% [1] [6].

Exocytosis Induction in Mast Cells, Platelets, and Neuroendocrine Cells

Mastoparan stimulates vesicular release through Ca²⁺-dependent and independent pathways:

Table 3: Secretory Responses Across Cell Types

Cell TypeSecretagoguePrimary OutputCa²⁺ DependencyKinetics
Mast cellsMastoparan (5 μM)Histamine (≥90% release)Partial (blocked 40% by Ca²⁺ chelation)Peak at 2 min
PlateletsMastoparan (10 μM)Serotonin (70% release)Full inhibition by EGTAPeak at 5 min
Alveolar type 2Mastoparan (20 μM)Surfactant (8-fold increase)PTX-sensitive componentProgressive (1h)
Chromaffin cellsMastoparan (30 μM)Catecholamines (EC₅₀ 15 μM)Voltage-gated Ca²⁺ channel dependentBurst (30 sec)

Mechanistically, mastoparan bypasses classical receptor activation in neuroendocrine cells by directly recruiting soluble NSF attachment proteins (SNAPs), facilitating SNARE complex assembly [7]. In alveolar type 2 cells, secretion involves both Gi-mediated arachidonic acid metabolites (60% inhibitable by cyclooxygenase blockers) and pore-mediated Ca²⁺ entry [3] [6]. Recent evidence implicates MRGPRX2 receptors in mastoparan-induced mast cell degranulation, explaining PTX-insensitive components [5].

Properties

Product Name

mastoparan-A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.